

An In-Depth Technical Guide to 1-Acetylpiridin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetylpiridin-2-one

Cat. No.: B1279752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetylpiridin-2-one** (CAS Number: 3326-13-4), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and an exploration of its potential, though currently undocumented, biological significance.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **1-Acetylpiridin-2-one** is a derivative of piperidin-2-one, featuring an acetyl group attached to the nitrogen atom.^[1] This structure is also recognized by several synonyms, which are often encountered in chemical literature and databases.

Table 1: IUPAC Name and Synonyms for **1-Acetylpiridin-2-one**

Identifier Type	Identifier
IUPAC Name	1-Acetyl piperidin-2-one
CAS Number	3326-13-4
Synonyms	1-Acetyl-2-piperidinone, N-Acetyl-2-piperidone, 1-Acetyl-2-piperidone, N-Acetyl- α -piperidone, N-Acetyl piperidin-2-one, N-Acetyl piperidone, 2-Piperidinone, 1-acetyl-, 1-Acetyl-piperidin-2-one

Physicochemical Properties

1-Acetyl piperidin-2-one is a cyclic amide, specifically a lactam, that is typically a colorless to pale yellow liquid or solid, depending on purity and ambient conditions.[\[1\]](#) The presence of both a carbonyl group and an acetyl group contributes to its moderate polarity and reactivity, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[\[1\]](#)

Table 2: Physicochemical Data for **1-Acetyl piperidin-2-one**

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₂	[1] [2]
Molecular Weight	141.17 g/mol	[2]
Boiling Point	260.5 °C at 760 mmHg	[2]
Density	1.126 g/cm ³	[2]
Flash Point	116.3 °C	[2]
Refractive Index	1.485	[2]
LogP	0.48330	[2]
Purity	98%	

Experimental Protocol: Synthesis of **1-Acetylpiridin-2-one**

While a highly detailed, peer-reviewed experimental protocol specifically for the synthesis of **1-Acetylpiridin-2-one** is not readily available in the public domain, a standard N-acetylation of the parent lactam, 2-piperidone (also known as δ -valerolactam), can be proposed based on general organic chemistry principles. A common and effective method for the acetylation of lactams involves the use of acetic anhydride.

General Protocol for N-Acetylation of 2-Piperidone:

Objective: To synthesize **1-Acetylpiridin-2-one** by reacting 2-piperidone with acetic anhydride.

Materials:

- 2-Piperidone (δ -valerolactam)
- Acetic anhydride
- Pyridine (as a catalyst and solvent)
- Dichloromethane (for extraction)
- 1 M Hydrochloric acid (for washing)
- Saturated aqueous sodium bicarbonate solution (for washing)
- Brine (for washing)
- Anhydrous sodium sulfate (for drying)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography

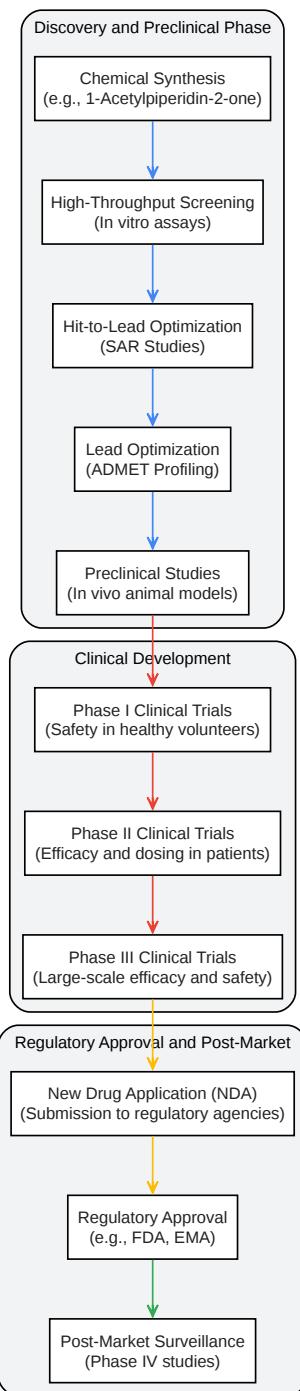
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) in pyridine.
- Cool the solution to 0 °C using an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) to the cooled and stirring solution.
- Allow the reaction mixture to gradually warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.
- Remove the pyridine and other volatile components under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in dichloromethane.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **1-Acetyl piperidin-2-one** by silica gel column chromatography.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Biological Activity and Signaling Pathways


Currently, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, or any associated signaling pathways for **1-Acetyl piperidin-2-one**. However, the piperidone scaffold is a well-established pharmacophore present in a wide range

of biologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.

Given the structural similarity to other N-acetylated compounds and lactams, some general biological activities could be hypothesized, though they would require experimental validation. For instance, N-acetylated compounds are involved in various biological processes, and the lactam ring is a key feature of beta-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.

Due to the absence of specific information on signaling pathways for **1-Acetylpiriperidin-2-one**, a generalized workflow for the investigation of a novel chemical entity in drug discovery is presented below. This logical flow illustrates the typical progression from initial synthesis to potential clinical application.

Generalized Drug Discovery Workflow for a Novel Compound

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a drug discovery campaign.

Conclusion

1-Acetylpiriperidin-2-one is a well-defined chemical entity with potential as a building block in the synthesis of more complex molecules for various applications. While its physicochemical properties are partially characterized, a significant gap exists in the scientific literature regarding its specific biological activity and mechanism of action. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation. Future research into the biological effects of **1-Acetylpiriperidin-2-one** is warranted to explore its potential as a lead compound in drug discovery and other life sciences applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3326-13-4: 1-acetylpiriperidin-2-one | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Acetylpiriperidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279752#iupac-name-and-synonyms-for-1-acetylpiriperidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com